molecular formula C10H16O3 B1398801 Ethyl 6-oxaspiro[2.5]octane-1-carboxylate CAS No. 909406-74-2

Ethyl 6-oxaspiro[2.5]octane-1-carboxylate

Cat. No. B1398801
M. Wt: 184.23 g/mol
InChI Key: YMFHJKPSMOGHHD-UHFFFAOYSA-N
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Description

Ethyl 6-oxaspiro[2.5]octane-1-carboxylate is a chemical compound with the molecular formula C10H16O3 . It has a molecular weight of 184.24 . The compound is in liquid form .


Synthesis Analysis

The synthesis of Ethyl 6-oxaspiro[2.5]octane-1-carboxylate can be achieved from Ethyl (tetrahydro-4H-pyran-4-ylidene)acetate and Trimethylsulfoxonium iodide .


Molecular Structure Analysis

The InChI code for Ethyl 6-oxaspiro[2.5]octane-1-carboxylate is 1S/C10H16O3/c1-2-13-9(11)8-7-10(8)3-5-12-6-4-10/h8H,2-7H2,1H3 . The relative configuration and preferred conformations were determined by analyzing the homonuclear coupling constants and chemical shifts of the protons and carbon atoms in the aliphatic rings .


Physical And Chemical Properties Analysis

Ethyl 6-oxaspiro[2.5]octane-1-carboxylate is a liquid . It has a predicted boiling point of 257.2±33.0 °C and a predicted density of 1.10±0.1 g/cm3 .

Scientific Research Applications

Synthesis and Structural Analysis

Ethyl 6-oxaspiro[2.5]octane-1-carboxylate is involved in various synthetic processes. For instance, it reacts with diethyl sodiomalonate in toluene, leading to diethyl 2-oxo-1-oxaspiro[4,5]decane-3,4-dicarboxylate. This compound undergoes de-ethoxycarbonylation to produce ethyl 2-oxo-1-oxaspiro[4,5]decane-4-carboxylate under distillation (Kuroyan et al., 1991). Similarly, 1-oxaspiro[2,5]octane-2-carboxylic acid nitrite is converted to ethyl 2-oxo-4-cyano-1-oxaspiro[4,5]decane-3-carboxylate by the action of sodium malonate in toluene (Kuroyan et al., 1991).

Application in Peptide Synthesis

The compound has been used in peptide synthesis. For example, methyl N-(1-aza-6-oxaspiro[2.5]oct-1-en-2-yl)-L-prolinate, a derivative of ethyl 6-oxaspiro[2.5]octane-1-carboxylate, was synthesized and shown to be effective in peptide synthesis as a dipeptide building block (Suter et al., 2000).

Supramolecular Aggregation Studies

Research on derivatives of ethyl 6-oxaspiro[2.5]octane-1-carboxylate has contributed to understanding supramolecular structures. For example, the crystal structures of certain hydroxycarboxylic acid derivatives showed that the conformation of the hydroxymethyl group affects the dimensionality of the supramolecular structures (Foces-Foces et al., 2005).

Biochemical Applications

The stereochemical preference of yeast epoxide hydrolase for the O-axial C3 epimers of 1-oxaspiro[2.5]octanes, which includes derivatives of ethyl 6-oxaspiro[2.5]octane-1-carboxylate, has been investigated. This research is significant for understanding the enzymatic detoxification of spiroepoxides (Weijers et al., 2007).

Safety And Hazards

The compound is associated with certain hazards. The GHS07 pictogram is used to denote its hazards. The hazard statements include H315, H319, and H335. Precautionary statements include P261 and P280 .

properties

IUPAC Name

ethyl 6-oxaspiro[2.5]octane-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16O3/c1-2-13-9(11)8-7-10(8)3-5-12-6-4-10/h8H,2-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMFHJKPSMOGHHD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CC12CCOCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501270740
Record name Ethyl 6-oxaspiro[2.5]octane-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501270740
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 6-oxaspiro[2.5]octane-1-carboxylate

CAS RN

909406-74-2
Record name Ethyl 6-oxaspiro[2.5]octane-1-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=909406-74-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 6-oxaspiro[2.5]octane-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501270740
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

51.93 g of sodium hydride (60% dispersion in oil) is taken up in 1100 ml of dry dimethyl sulphoxide under argon. 272 g of trimethylsulphoxonium iodide are added in portions over 20 minutes at room temperature, and the reaction mixture is then stirred at room temperature for 1.5 hours. 170.00 g of ethyl (tetrahydropyran-4-ylidene)acetate [130312-00-4] are added dropwise, and the reaction mixture is stirred at room temperature for 18 hours. The mixture is poured into ice and extracted with tert-butyl methyl ether. The combined organic extracts are washed with brine, dried with sodium sulphate and evaporated. The title compound is obtained as a colourless oil from the residue by vacuum distillation (68-70° C., 0.09 mbar). Rt=3.49 (Gradient I).
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170 g
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1100 mL
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solvent
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Synthesis routes and methods II

Procedure details

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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